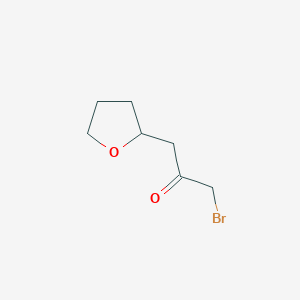

1-Bromo-3-(oxolan-2-yl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Bromo-3-(oxolan-2-yl)propan-2-one is a brominated organic molecule that may be related to various research areas, including the synthesis of pharmaceutical precursors, catalysis, and photodissociation studies. While the provided papers do not directly discuss this exact compound, they do provide insights into the chemistry of brominated compounds and their potential applications.

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest due to their utility in various chemical reactions and as intermediates in the production of pharmaceuticals. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . Additionally, the synthesis of 1-bromo-3-buten-2-one has been described, showcasing a method that could potentially be adapted for the synthesis of related brominated ketones .

Molecular Structure Analysis

The molecular structure and conformational preferences of brominated compounds can significantly influence their reactivity and physical properties. For example, the conformational isomerism of 1-bromo-2-propanol has been analyzed, revealing a preference for the gauche orientation due to hyperconjugation effects . This insight into the stereochemical control of halohydrins could be relevant when considering the molecular structure of 1-Bromo-3-(oxolan-2-yl)propan-2-one.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates demonstrates the reactivity of brominated alkynes in diastereoselective rearrangements . Moreover, ortho-Bromo(propa-1,2-dien-1-yl)arenes have been used as substrates for domino reactions under Pd catalysis, indicating the potential for brominated compounds to undergo complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure and the nature of the bromine substitution. Photodissociation dynamics studies of brominated alcohols, such as 3-bromo-1,1,1-trifluoro-2-propanol, provide insights into the bond dissociation processes and the energy distributions of the resulting fragments . These studies can inform the understanding of the stability and reactivity of brominated compounds under various conditions.

Scientific Research Applications

Crystal Structure and Bonding

The compound exhibits significant interest in crystallography and molecular geometry studies. Research indicates that the molecule, in its various forms, tends to form planar structures with particular attention to the oxadiazole ring. This structure engages in hydrogen bonding and π–π interactions, contributing to the stability and properties of the crystal lattice (Fun et al., 2010), (Stein et al., 2015).

Chemical Reactivity and Catalysis

The compound is noted for its reactivity and use as a substrate in various chemical reactions. It has been involved in domino reactions with novel and orthogonal reactivity under Pd catalysis and is a part of multiple-step chemical processes leading to the formation of complex molecular structures (Masters et al., 2011), (Faustino et al., 2012).

Material Science and Nanotechnology

1-Bromo-3-(oxolan-2-yl)propan-2-one finds applications in the development of materials, particularly in nanotechnology. It has been utilized in the creation of nanoparticles and polymers with specific properties, like brightness emission and functional macromolecules for coating substrates (Goel et al., 2008), (Fischer et al., 2013).

Synthesis of Heterocyclic Systems

The molecule has been used as a precursor or intermediate in synthesizing heterocyclic systems. This showcases its versatility in the synthesis of structurally diverse and complex organic compounds, offering possibilities for further chemical transformations and applications in various fields (Bogolyubov et al., 2004).

properties

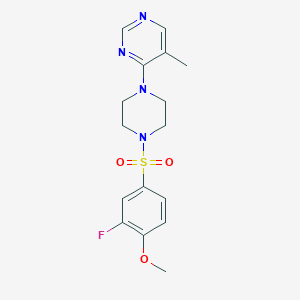

IUPAC Name |

1-bromo-3-(oxolan-2-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c8-5-6(9)4-7-2-1-3-10-7/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVPYQQFSYYYAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(oxolan-2-yl)propan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-{[2-(methoxycarbonyl)-1-benzofuran-3-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B2529051.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![N-(4-chlorophenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2529057.png)

![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)